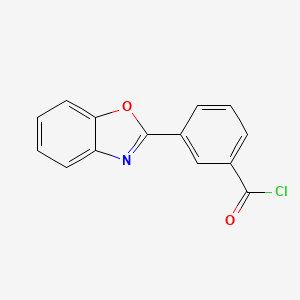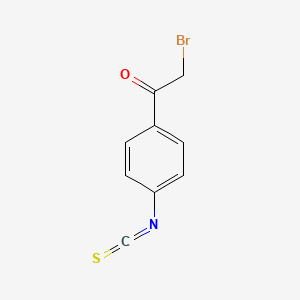![molecular formula C16H16N4O4 B3073543 3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1018052-45-3](/img/structure/B3073543.png)
3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
説明
The compound “3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid” is a complex organic molecule. It contains a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a triazole ring fused with a pyrimidine ring . This core is substituted at the 7-position with a 3,4-dimethoxyphenyl group and at the 3-position with a propanoic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, are not available in the retrieved resources .科学的研究の応用
Sure! Here is a detailed analysis of the scientific research applications of 3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid:
Pharmacological Research
This compound has shown potential in pharmacological studies, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, neurological disorders, and infectious diseases .
Antiviral Agents
Research has indicated that derivatives of triazolo[1,5-a]pyrimidine, including this compound, can act as antiviral agents. They have been studied for their ability to inhibit the replication of viruses by targeting viral enzymes or interfering with viral RNA .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents .
Enzyme Inhibition
This compound has been explored as an enzyme inhibitor. It can bind to specific enzymes and inhibit their activity, which is useful in studying enzyme functions and developing enzyme-targeted therapies .
Chemical Synthesis
In chemical research, this compound is used as a building block for the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it valuable in the synthesis of new chemical entities for research and development .
Material Science
The compound has applications in material science, particularly in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties .
Biological Probes
Researchers use this compound as a biological probe to study cellular processes. Its ability to interact with specific biological targets makes it useful for investigating the mechanisms of action of various biological pathways .
Agricultural Chemistry
In agricultural research, this compound has been studied for its potential use as a pesticide or herbicide. Its ability to inhibit the growth of certain plant pathogens makes it a candidate for developing new agricultural chemicals .
将来の方向性
The future research directions for this compound could involve elucidating its synthesis, studying its reactivity, determining its physical and chemical properties, and investigating its potential biological activities. Given the reported activities of related 1,2,4-triazole derivatives , this compound could be of interest in the development of new drugs.
特性
IUPAC Name |
3-[7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-23-12-4-3-10(9-13(12)24-2)11-7-8-17-16-18-14(19-20(11)16)5-6-15(21)22/h3-4,7-9H,5-6H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMUTAVGHJZIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B3073489.png)
![2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3073498.png)
![[1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B3073503.png)
![3,6-Dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073528.png)
![3-(7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073529.png)
![2-(4-(Difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetic acid](/img/structure/B3073536.png)
![2-(1-(2,2-Difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetic acid](/img/structure/B3073547.png)
![3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073551.png)
![7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3073566.png)
![6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073569.png)
![3-[7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3073570.png)